

# (R)-PHA533533: A Technical Overview of its Discovery and Synthesis

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Compound of Interest		
Compound Name:	(R)-PHA533533	
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**(R)-PHA533533** is a chiral small molecule that has been investigated for its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological characterization, with a focus on its core scientific attributes for researchers, scientists, and drug development professionals.

Initially explored for its potential in oncology, the racemic mixture of PHA533533 was identified as an inhibitor of CDK2, a key regulator of the cell cycle.[1] Subsequent research into its enantiomers revealed distinct biological activities, with the (S)-enantiomer recently gaining attention for its ability to unsilence the paternal UBE3A gene, a potential therapeutic strategy for Angelman syndrome.[2] In this context, **(R)-PHA533533** was characterized as the inactive enantiomer.[3]

## **Physicochemical Properties**



Property	Value
IUPAC Name	(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide[4]
CAS Number	437982-90-6[4]
Molecular Formula	C19H22N4O2[4]
Molecular Weight	338.4 g/mol [4]
Canonical SMILES	CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3= NNC(=C3)C4CC4[4]
Isomeric SMILES	CINVALID-LINK C(=O)NC3=NNC(=C3)C4CC4[4]

## **Synthesis**

While a detailed, step-by-step stereoselective synthesis for **(R)-PHA533533** is not publicly available in the reviewed literature, the general synthesis of pyrazole-based CDK2 inhibitors has been described.[5][6] A patent for PHA533533 indicates that the synthesis has been previously described, suggesting it can be found in related chemical literature or the patent's supporting documents.[7] The synthesis of related N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide derivatives has also been documented.[8] For enantiomer-specific synthesis, methods such as chiral separation of the racemic mixture using chiral high-performance liquid chromatography (HPLC) or stereoselective synthesis routes are commonly employed.[9][10][11]

## Biological Activity Cyclin-Dependent Kinase 2 (CDK2) Inhibition

PHA533533 was originally developed as a CDK2 inhibitor.[1] CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S transition and S phase of the cell cycle.[12] Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in oncology.[13][14] [15] While the CDK2 inhibitory activity of the racemic mixture has been established, specific quantitative data, such as the IC50 value for **(R)-PHA533533** against CDK2, is not readily available in the public domain.



### Role in Ube3a Unsilencing

In the context of Angelman syndrome research, **(R)-PHA533533** was found to be inactive in unsilencing the paternal UBE3A gene, in contrast to its (S)-enantiomer.[3] The following table summarizes the pharmacological data for both enantiomers in a paternal Ube3a-YFP unsilencing assay.

Compound	CC50 (µM)	EC50 (μM)	EMAX (%)
(R)-PHA533533	>10	N/A	<10
(S)-PHA533533	>10	0.47	85

Data from in vitro studies on mouse primary neurons.[2]

## Signaling Pathways CDK2 Inhibition Pathway

As a CDK2 inhibitor, PHA533533 is expected to interfere with the cell cycle regulation pathway. The diagram below illustrates the general mechanism of CDK2 in cell cycle progression.



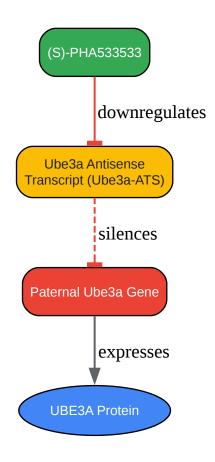
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Figure 1. Simplified CDK2 signaling pathway in cell cycle progression.

### **Ube3a Antisense Transcript Regulation Pathway**



The (S)-enantiomer of PHA533533 has been shown to unsilence the paternal UBE3A gene by downregulating the Ube3a antisense transcript (Ube3a-ATS). The following diagram illustrates this proposed mechanism.



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Figure 2. Proposed mechanism of paternal Ube3a unsilencing by (S)-PHA533533.

## Experimental Protocols CDK2 Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK2.

Workflow:

Figure 3. General workflow for a CDK2 kinase inhibition assay.

Materials:



- Recombinant human CDK2/Cyclin A enzyme
- · Kinase assay buffer
- ATP
- CDK substrate (e.g., Histone H1 or a peptide substrate)
- (R)-PHA533533
- Kinase detection reagent (e.g., ADP-Glo™)
- Microplate reader

#### Procedure:

- Prepare the kinase reaction buffer.
- Prepare serial dilutions of **(R)-PHA533533** in the appropriate solvent (e.g., DMSO).
- In a microplate, add the CDK2/Cyclin A enzyme, the substrate, and the diluted **(R)**-PHA533533.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a microplate reader.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16][17]

### **Cell Viability (MTT) Assay**

This assay is used to assess the cytotoxic effects of a compound on cultured cells.



#### Workflow:

Figure 4. Workflow for a cell viability (MTT) assay.

#### Materials:

- · Mammalian cell line
- Cell culture medium
- (R)-PHA533533
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of (R)-PHA533533 in cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the compound.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.[5][6][18][19]

### Quantitative Real-Time PCR (qRT-PCR) for Ube3a-ATS

This protocol is used to quantify the expression level of the Ube3a antisense transcript.

Workflow:

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